N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
Overview
Description
N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide is an organic compound with the molecular formula C25H26N2O3 This compound is characterized by its complex structure, which includes a benzodioxole ring and dibenzyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid with glycine derivatives under specific conditions to form the glycinamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodioxole ring, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and dibenzyl groups play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~1~,N~1~-dimethyl-1,N~2~-diphenylethylenediamine
- N~1~,N~1~-dimethyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine
Uniqueness
N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide is unique due to its specific combination of a benzodioxole ring and dibenzyl groups attached to a glycinamide backbone.
Properties
IUPAC Name |
2-(dibenzylamino)-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2)29-22-14-13-21(15-23(22)30-25)26-24(28)18-27(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZQUWAWYGQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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